molecular formula C17H22N4O B6537269 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine CAS No. 1170474-29-9

1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine

Cat. No. B6537269
CAS RN: 1170474-29-9
M. Wt: 298.4 g/mol
InChI Key: DCDIVSCOWJRYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine (EMPP) is a synthetic compound that has recently gained attention for its potential medical applications. It has been used in research to investigate the biochemical and physiological effects of a range of drugs and compounds, as well as its potential to treat certain medical conditions.

Scientific Research Applications

1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine has been used in research to investigate the biochemical and physiological effects of a range of drugs and compounds. It has been used to study the effects of drugs on the central nervous system, as well as the effects of certain compounds on the cardiovascular system. It has also been used to investigate the effects of compounds on the metabolism and the immune system.

Mechanism of Action

The exact mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine is not yet fully understood. However, it is believed that 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine binds to certain receptor sites in the body, which then triggers a biochemical reaction. This reaction is believed to be responsible for the effects of 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine on various biochemical and physiological processes.
Biochemical and Physiological Effects
1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine has been shown to have a range of biochemical and physiological effects. It has been shown to have an anti-inflammatory effect, as well as a neuroprotective effect. It has also been shown to have an inhibitory effect on the release of certain neurotransmitters, such as dopamine and serotonin. In addition, 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine has been shown to have a modulatory effect on the expression of certain genes involved in inflammation and cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine in laboratory experiments is that it is relatively easy to synthesize. In addition, 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine is relatively stable and does not require special storage conditions. However, one of the main disadvantages of using 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain types of experiments.

Future Directions

The potential applications of 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine are still being explored. One of the main areas of research is to investigate the effects of 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine on various diseases and conditions. In addition, further research is needed to better understand the exact mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine and to develop more efficient synthesis methods. Other potential areas of research include investigating the effects of 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine on the immune system and the cardiovascular system, as well as exploring the potential use of 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine in drug delivery systems.

Synthesis Methods

1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine is synthesized through a multi-step process. The first step involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride (EMPC) with 4-phenylpiperazine (PP) in the presence of a base, such as sodium hydroxide. This reaction produces 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine (1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine). The second step involves the reaction of 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine with a reducing agent, such as sodium borohydride, to produce the desired product.

properties

IUPAC Name

(2-ethyl-5-methylpyrazol-3-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-3-21-16(13-14(2)18-21)17(22)20-11-9-19(10-12-20)15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDIVSCOWJRYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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